molecular formula C9H11N3S B13847127 [(Z)-p-tolylmethyleneamino]thiourea

[(Z)-p-tolylmethyleneamino]thiourea

Cat. No.: B13847127
M. Wt: 193.27 g/mol
InChI Key: IUQXMWKEVKAVQT-WDZFZDKYSA-N
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Description

[(Z)-p-tolylmethyleneamino]thiourea is a specialized thiourea derivative provided for research and development purposes. Thiourea derivatives are a significant focal point in organic synthesis and medicinal chemistry, garnering attention for their diverse biological activities . The thiocarbonyl functional group is a key driver of reactivity, allowing these compounds to establish stable hydrogen bonds with biological targets, which is crucial for ligand-receptor interactions and bioactive site recognition . Researchers are exploring this class of compounds for a broad spectrum of potential applications. Thiourea derivatives have demonstrated promising biological activities in scientific studies, including antibacterial, antioxidant, and anticancer properties . They are also investigated as key scaffolds in the development of potential antituberculosis, antimalarial, and anti-leishmanial agents . Furthermore, the structural motif is valuable in organic synthesis, often serving as a versatile intermediate and a building block for synthesizing various heterocyclic compounds . This product is intended for laboratory research use by qualified professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult all relevant material safety data sheets (MSDS) prior to handling and use.

Properties

Molecular Formula

C9H11N3S

Molecular Weight

193.27 g/mol

IUPAC Name

[(Z)-(4-methylphenyl)methylideneamino]thiourea

InChI

InChI=1S/C9H11N3S/c1-7-2-4-8(5-3-7)6-11-12-9(10)13/h2-6H,1H3,(H3,10,12,13)/b11-6-

InChI Key

IUQXMWKEVKAVQT-WDZFZDKYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N\NC(=S)N

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=S)N

Origin of Product

United States

Preparation Methods

Synthesis via Isothiocyanate and Amine Reaction

A widely used and efficient approach involves the reaction of p-tolylmethyleneamino-containing amines with isothiocyanates. According to a recent study on thiourea derivatives synthesis published in MDPI (2024), thioureas are prepared by stirring the corresponding amine with an isothiocyanate in an organic solvent such as dichloromethane or tert-butanol at room temperature or under reflux depending on the amine’s reactivity. The reaction proceeds until the isothiocyanate is consumed, monitored by thin-layer chromatography (TLC). The crude product is then purified by washing with aqueous acid and drying, often requiring no further purification steps due to high yields and purity.

Key reaction conditions:

Parameter Condition
Solvent Dichloromethane or tert-butanol
Temperature Room temperature or reflux
Reaction time Until completion (monitored by TLC)
Work-up Wash with 5% HCl, dry over Na2SO4, evaporate solvent
Purification Usually none required

This method is adaptable to aromatic amines such as p-tolylmethyleneamino derivatives, which may require reflux due to lower nucleophilicity. The formation of the thiourea moiety is confirmed by spectroscopic methods including $$^{13}C$$-NMR, where the thiocarbonyl carbon appears between 178-184 ppm.

Catalytic Nucleophilic Addition Using Acidic Zeolites

A Chinese patent CN106631948A describes a method for thiourea preparation involving nucleophilic addition catalyzed by acidic solid catalysts such as acidic zeolites. Although the patent focuses on thiourea itself rather than substituted derivatives, the methodology can be adapted for substituted thioureas like [(Z)-p-tolylmethyleneamino]thiourea.

Process summary:

Step Conditions
Reactor purging Nitrogen for 5-10 minutes
Reactants Urea and mercaptoethanol or dithioglycol
Catalyst Acidic zeolite solid catalyst
Temperature 45°C for reaction; 105-110°C for subsequent steps
Reaction time 2-5 hours
pH adjustment Sodium hydroxide to alkaline
Product isolation Recrystallization
Yield and purity Up to 92% yield, 99% purity

The process involves dropwise addition of reactants under controlled flow rates, catalysis by acidic zeolite, and subsequent reactions under nitrogen atmosphere and controlled temperature. The final product is isolated by recrystallization, yielding high purity thioureas.

Comparative Analysis of Preparation Methods

Method Advantages Limitations Typical Yield & Purity
Isothiocyanate + Amine (MDPI 2024) Simple, high yield, mild conditions, no complex purification Aromatic amines may require reflux, longer reaction times High (often >90%), purity >98%
Carbon Disulfide + Amine + Cyclization (US Patent) Versatile, suitable for various amines, scalable Multi-step, requires handling of toxic reagents (CS2) Moderate to high, purity depends on recrystallization
Acidic Zeolite Catalyzed Nucleophilic Addition (CN Patent) Catalyst reuse, high purity, controlled reaction Requires specialized catalyst, high-pressure equipment Up to 92% yield, purity ~99%

Analytical Confirmation of [(Z)-p-tolylmethyleneamino]thiourea

The formation and purity of [(Z)-p-tolylmethyleneamino]thiourea are confirmed by:

Chemical Reactions Analysis

Types of Reactions

4-methylbenzylidenehydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydrazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic reagents like alkyl halides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted hydrazinecarbothioamides.

Scientific Research Applications

4-methylbenzylidenehydrazinecarbothioamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer and antimicrobial agent due to its ability to interact with biological macromolecules.

    Materials Science: This compound can be used in the synthesis of novel materials with unique properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 4-methylbenzylidenehydrazinecarbothioamide involves its interaction with biological targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, it can interfere with cellular pathways by modulating signal transduction processes.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key differences between [(Z)-p-tolylmethyleneamino]thiourea and structurally related thioureas:

Compound Molecular Weight (g/mol) Key Functional Groups Catalytic Efficiency* Biological Activity (Antitumor IC₅₀)
[(Z)-p-Tolylmethyleneamino]thiourea Not reported p-Tolyl, thiourea, Z-imine Not studied Not reported
Sulfonaryl thiourea (Compound 10) Not reported Sulfonamide, thiourea 28% conversion† Not reported
Aryl diester thiourea (Compound 9) Not reported Diester, thiourea 22% conversion† Not reported
[(1-Phenylethylidene)amino]thiourea 193.27 Phenyl, thiourea, E/Z-imine Not studied Not reported
N-Substituted thiourea derivatives Variable Varied aryl/alkyl substituents Not studied IC₅₀: 5–50 μM‡

*Catalytic efficiency measured via substrate conversion in model reactions.
†Data from NMR-monitored catalytic experiments after 6 days .
‡Antitumor activity against human cancer cell lines .

Catalytic Performance

  • Sulfonaryl thiourea (Compound 10): Exhibited 28% substrate conversion in catalytic assays, comparable to reference compound 11 (27%) . The sulfonamide group likely enhances hydrogen-bond donor capacity, improving catalytic activity.
  • Aryl diester thiourea (Compound 9) : Showed lower activity (22% conversion), suggesting that bulky ester groups may hinder substrate binding .

Metal Complexation

  • Thiourea derivatives generally form stable complexes with transition metals (e.g., Cu²⁺, Pt²⁺) via the thiocarbonyl sulfur and amino nitrogen . The p-tolyl group in [(Z)-p-tolylmethyleneamino]thiourea may enhance metal-binding selectivity or stability compared to simpler aryl thioureas.

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